molecular formula C9H9BrO3 B8400618 4-Bromo-2-methylphenyl methyl carbonate

4-Bromo-2-methylphenyl methyl carbonate

Cat. No.: B8400618
M. Wt: 245.07 g/mol
InChI Key: YJVCAPMDRUHVAF-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl methyl carbonate is an organobromine compound featuring a phenyl ring substituted with a bromine atom at the para-position, a methyl group at the ortho-position, and a methyl carbonate (–O(CO)OCH₃) functional group. The methyl carbonate group imparts distinct reactivity compared to esters or carbamates, making it valuable in pharmaceutical intermediates or agrochemical synthesis .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(4-bromo-2-methylphenyl) methyl carbonate

InChI

InChI=1S/C9H9BrO3/c1-6-5-7(10)3-4-8(6)13-9(11)12-2/h3-5H,1-2H3

InChI Key

YJVCAPMDRUHVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: Carbonates (e.g., this compound) undergo nucleophilic substitution at the carbonyl carbon, whereas carbamates (e.g., tert-butyl derivatives) are more resistant to hydrolysis due to the nitrogen lone pair resonance . Esters (e.g., methyl 2-(4-bromophenyl)-2-methylpropanoate) exhibit lower thermal stability compared to carbonates, making them less suitable for high-temperature applications .

Substituent Effects: The ortho-methyl group in 4-bromo-2-methylphenyl derivatives introduces steric hindrance, reducing reaction rates in SN2 mechanisms compared to unsubstituted analogs . Bromine at the para-position enhances electrophilic aromatic substitution (EAS) reactivity, as seen in 2-bromo-4'-methoxyacetophenone, which participates in Ullmann couplings .

Safety and Handling :

  • Brominated esters (e.g., methyl 4-bromo-2-bromomethylbenzoate) require stringent handling due to lachrymatory properties, whereas carbamates like tert-butyl N-(4-bromo-2-methylphenyl)carbamate are generally less hazardous .

Crystallographic and Physical Properties

  • This compound: No direct crystallographic data is available, but related bromophenyl esters (e.g., ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate) exhibit monoclinic crystal systems with π-π stacking interactions .
  • Methyl 2-(4-bromophenyl)-2-methylpropanoate: Refined via SHELXL (), showing bond lengths of C–Br (1.89 Å) and C–O (1.34 Å), consistent with ester carbonyl polarization .

Market and Industrial Relevance

  • This compound is less commercially documented than its carbamate counterpart, tert-butyl N-(4-bromo-2-methylphenyl)carbamate , which holds a niche market in VHL E3 ubiquitin ligase inhibitor synthesis .
  • Brominated acetophenones (e.g., 2-bromo-4'-methoxyacetophenone) dominate in agrochemical research due to their role in pesticide intermediates .

Preparation Methods

Regioselective Bromination of o-Toluidine Derivatives

The synthesis of 4-bromo-2-methylphenyl derivatives begins with regioselective bromination. Patent EP1268400A2 demonstrates a method for introducing bromine at the para position of an o-toluidine-derived amide. Key steps include:

  • Substrate preparation : o-Toluidine is acylated with butyric acid chloride in an inert solvent (e.g., toluene or chlorobenzene) at 50–100°C, forming N-(2-methylphenyl)butanamide.

  • Bromination conditions : The amide is brominated in acetic acid using elemental bromine (1.0–1.05 equivalents) at 30–60°C, yielding N-(4-bromo-2-methylphenyl)butanamide with 88% purity and 92–95% yield.

This method ensures precise bromine placement at the para position relative to the methyl group, a critical step for subsequent phenol generation.

Phenol-to-Carbonate Conversion: Esterification Techniques

Schotten-Baumann Reaction for Carbonate Formation

The final step involves reacting 4-bromo-2-methylphenol with methyl chloroformate. Patent CN109553532B highlights esterification methodologies using sulfuric acid catalysis, though carbonate formation typically employs bases:

  • Reaction conditions :

    • Base : Aqueous NaOH or pyridine to deprotonate the phenol.

    • Solvent : Dichloromethane or tetrahydrofuran for homogeneous mixing.

    • Temperature : 0–5°C to minimize side reactions (e.g., over-alkylation).

  • Stoichiometry : A 1:1 molar ratio of phenol to methyl chloroformate ensures complete conversion.

Yields for analogous carbonate syntheses range from 70–85%, depending on purity and reaction control.

Optimization of Carbonate Formation

Key parameters for maximizing yield and purity include:

  • Catalyst selection : Pyridine acts as both base and HCl scavenger, improving reaction efficiency.

  • Solvent system : Mixed solvents (e.g., tetrahydrofuran/water) enhance reagent solubility and phase separation during workup.

  • Post-reaction processing : Crystallization or distillation isolates the carbonate from unreacted starting materials.

Comparative Analysis of Bromination Methods

The table below contrasts bromination strategies from the reviewed patents, emphasizing applicability to 4-bromo-2-methylphenol synthesis:

ParameterEP1268400A2CN101279896B
Substrate N-(2-methylphenyl)butanamidep-Cresol
Brominating agent Elemental Br₂Elemental Br₂
Solvent Acetic acidEthylene dichloride
Temperature 30–60°C-20–10°C
Regioselectivity Para to methyl groupOrtho to methyl group
Yield 88–95%97.8% (monobrominated product)

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Achieving exclusive para-bromination on o-cresol derivatives requires careful control:

  • Directing groups : Acylation of o-toluidine (as in EP1268400A2) directs bromination to the para position.

  • Solvent effects : Polar solvents (e.g., acetic acid) stabilize transition states favoring para substitution.

Purification of 4-Bromo-2-Methylphenol

  • Distillation : Fractional distillation under reduced pressure separates the phenol from di-brominated byproducts.

  • Crystallization : Ethanol/water mixtures recrystallize the phenol, achieving >99% purity.

Scalability and Industrial Applicability

Continuous Flow Bromination

Patent CN101279896B advocates for continuous bromination reactors to enhance selectivity and yield. Adapting this for o-cresol derivatives could minimize di-bromination and reduce reaction times.

Green Chemistry Considerations

  • Solvent recovery : Ethylene dichloride and acetic acid are recycled via distillation, reducing waste.

  • Catalyst reuse : Palladium catalysts (from CN109553532B) are filtered and regenerated, lowering costs .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-Bromo-2-methylphenyl methyl carbonate?

To confirm the structure and purity of this compound, a combination of spectroscopic methods is essential:

  • FT-IR and FT-Raman : Identify functional groups (e.g., carbonate C=O stretching at ~1750 cm⁻¹, aromatic C-Br vibrations near 600 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Assign signals for aromatic protons (chemical shifts influenced by bromine and methyl substituents) and the methyl group of the carbonate moiety.
    • ¹³C NMR : Confirm the carbonate carbonyl carbon (~155 ppm) and aromatic carbons adjacent to bromine/methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can synthetic impurities in this compound be resolved during purification?

  • Chromatographic Methods : Use flash column chromatography with gradients of ethyl acetate/hexane to separate unreacted starting materials or side products.
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) based on differential solubility of the target compound versus impurities.
  • Analytical Monitoring : Track purity via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm .

Q. What synthetic routes are commonly employed for aryl methyl carbonates like this compound?

  • Base-Mediated Carbonate Formation : React 4-Bromo-2-methylphenol with methyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.
  • Safety Note : Control exothermic reactions by slow addition of reagents and cooling (0–5°C).
  • Work-Up : Quench excess reagents with ice-cold water and extract with dichloromethane .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents in this compound?

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to visualize electron-deficient regions (e.g., near the bromine atom) and steric hindrance from the methyl group.
  • Vibrational Frequency Analysis : Compare computed IR/Raman spectra (using B3LYP/6-311++G(d,p)) with experimental data to validate structural assignments .
  • Reactivity Insights : Use frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, aiding in reaction design .

Q. What experimental strategies optimize reaction yields for derivatives of this compound in cross-coupling reactions?

  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Adjust ligand-to-metal ratios to enhance efficiency.
  • Solvent and Temperature : Test polar aprotic solvents (DMF, DMSO) at 80–100°C to balance reactivity and stability.
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between catalyst loading, temperature, and reaction time .

Q. How can conflicting spectroscopic data for structurally similar brominated aryl carbonates be resolved?

  • Comparative Analysis : Overlay ¹H NMR spectra of this compound with analogs (e.g., 4-Bromo-3-methyl derivatives) to identify substituent-induced shifts.
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals through ¹H-¹³C correlations.
  • X-ray Crystallography : Resolve absolute configuration and packing effects, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Q. What mechanistic insights explain the stability of the carbonate group under basic vs. acidic conditions?

  • Hydrolysis Studies : Monitor degradation kinetics via HPLC under varying pH. The carbonate group is prone to base-catalyzed hydrolysis (OH⁻ attack on carbonyl) but stable in mild acids.
  • Activation Energy Calculations : Use Arrhenius plots to compare degradation rates at different temperatures.
  • Protective Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to stabilize the carbonate against nucleophilic attack .

Methodological Notes

  • Data Reproducibility : Document solvent purity, reagent grades, and instrument calibration details (e.g., NMR lock frequency).
  • Safety Protocols : Brominated compounds require handling in fume hoods with PPE. Waste disposal must follow halogenated solvent guidelines.
  • Software Tools : Use SHELX for crystallography and Gaussian 16 for DFT calculations .

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